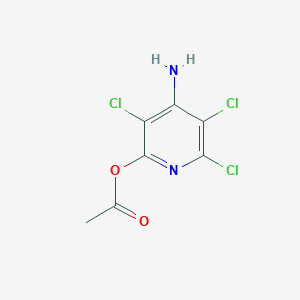
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a conjugated system with two pyrrole rings connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it a potential candidate for redox-active applications. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Similar structure but with phenyl groups instead of pyrrole rings.
1,3-Di(thiophen-2-yl)prop-2-en-1-one: Contains thiophene rings instead of pyrrole rings.
1,3-Di(furan-2-yl)prop-2-en-1-one: Features furan rings instead of pyrrole rings.
Uniqueness
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of pyrrole rings, which impart distinct electronic properties and reactivity compared to its analogs with phenyl, thiophene, or furan rings. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-1,3-bis(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11(10-4-2-8-13-10)6-5-9-3-1-7-12-9/h1-8,12-13H/b6-5+ |
InChI Key |
UQWDVROIDANPPO-AATRIKPKSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
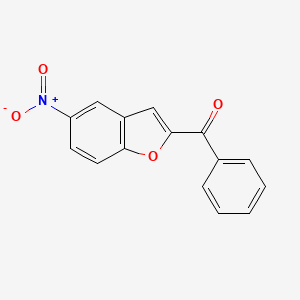
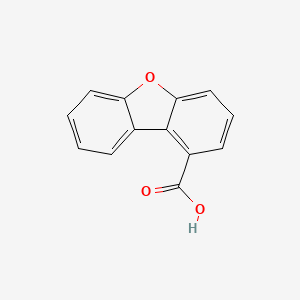
![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
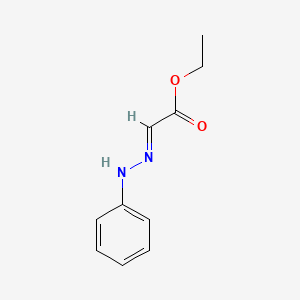


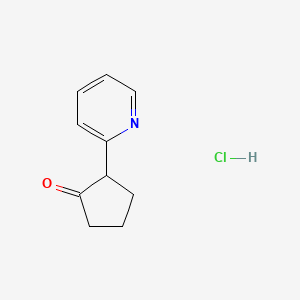
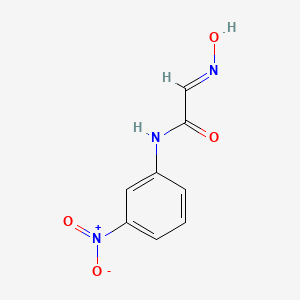

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
